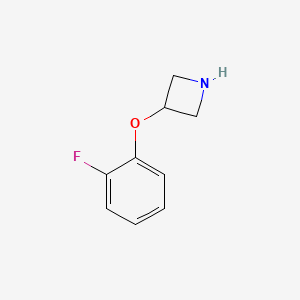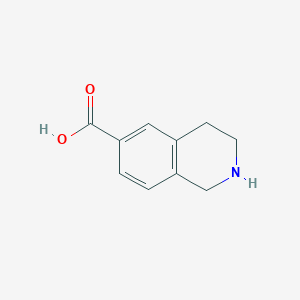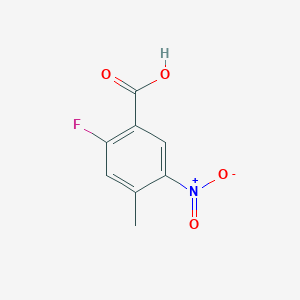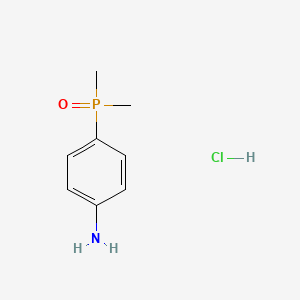
3-(2-Fluorophenoxy)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-Fluorophenoxy)azetidine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated azetidines and their potential applications in medicinal chemistry. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and the introduction of fluorine atoms can significantly alter their chemical and biological properties. For instance, the synthesis of 3-fluoroazetidinecarboxylic acids has been explored due to their stability against aldol cleavage and potential to inhibit pancreatic cancer cell growth .
Synthesis Analysis
The synthesis of fluorinated azetidines involves several steps, including bromofluorination, reduction, ring closure, and protective group manipulation. For example, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid starts with the bromofluorination of a precursor amine, followed by reduction, ring closure, and deprotection to yield the fluorinated azetidine . Similarly, fluorocyclization strategies have been employed to create 3-functionalized oxetanes and azetidines, marking the first example of using this strategy for four-membered heterocycles .
Molecular Structure Analysis
The molecular structure of fluorinated azetidines is characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. The introduction of fluorine can enhance the stability of the compound and affect its interaction with biological targets. For instance, the presence of a fluorine atom in the 3-position of azetidine can prevent the reverse aldol opening that makes amides of 3-hydroxyazetidinecarboxylic acids unstable .
Chemical Reactions Analysis
Fluorinated azetidines can participate in various chemical reactions, particularly as intermediates in the synthesis of peptide scaffolds and iminosugars. The 3-fluoroazetidine moiety can be incorporated into peptides, potentially altering their biological activity. For example, trans,trans-2,4-Dihydroxy-3-fluoroazetidine, an iminosugar, has been shown to inhibit the growth of pancreatic cancer cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated azetidines are influenced by the presence of the fluorine atom. Fluorine is highly electronegative, which can increase the lipophilicity of the molecule and affect its hydrogen bonding capabilities. These properties are crucial for the compound's potential as a medicinal agent, as they can influence its pharmacokinetics and pharmacodynamics. For example, the synthesis of various 3'-azido analogues of pyrimidine deoxyribonucleosides, which include fluorinated moieties, has been explored for their antiviral activity against HIV .
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Drug Discovery Azetidines, including 3-(2-fluorophenoxy)azetidine derivatives, serve as valuable motifs in exploring underexplored chemical spaces for drug discovery. The synthesis of 3,3-diarylazetidines through calcium(II)-catalyzed Friedel-Crafts reactions highlights the potential of azetidine derivatives in drug-like compound derivatization. This method allows for the incorporation of complex phenols and the modification of azetidine nitrogen and aromatic groups, which are crucial for developing pharmacologically active molecules (C. Denis et al., 2018).
Antioxidant Potential The antioxidant properties of novel Schiff bases and azetidines derived from phenyl urea derivatives have been studied, showing that specific azetidine derivatives display moderate to significant effects compared to ascorbic acid. This research supports the medicinal and chemical importance of azetidines in synthesizing potent bulk chemicals and therapeutic agents (Veera Raghavulu Nagavolu et al., 2017).
Fluorocyclization in Heterocycle Synthesis The application of fluorocyclization to synthesize 3-functionalized oxetanes and azetidines marks a novel approach in constructing four-membered heterocycles. This method underscores the role of azetidines in expanding synthetic methodologies for accessing structurally diverse heterocycles, which are essential in drug development and other areas of chemical research (Xinyu Zhang et al., 2021).
Fluorescence Microscopy and Imaging Incorporating azetidine rings into fluorophores, such as those in the Janelia Fluor series, significantly enhances brightness and photostability. This discovery has implications for the development of advanced imaging techniques in biological research, where fine-tuning fluorophore properties is critical for cellular, tissue, and in vivo studies (J. Grimm et al., 2017).
Photostability and Fluorescent Labeling The introduction of azetidine-containing scaffolds into COUPY dyes has led to an improvement in photostability without significantly altering fluorescent quantum yields in aqueous media. This finding is instrumental in designing novel fluorophores for far-red/NIR imaging, contributing to our understanding of cellular processes through high-resolution microscopy (Albert Gandioso et al., 2018).
Eigenschaften
IUPAC Name |
3-(2-fluorophenoxy)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPFEMLBDNVRDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604058 |
Source


|
| Record name | 3-(2-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluorophenoxy)azetidine | |
CAS RN |
918831-13-7 |
Source


|
| Record name | 3-(2-Fluorophenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![8-Bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1343042.png)
![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)










